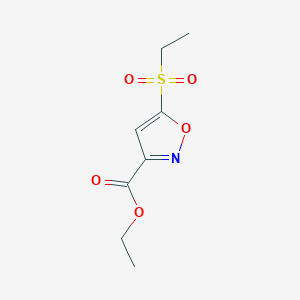
N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida es un compuesto orgánico complejo que presenta un grupo bromofenilo, un grupo piridinilo y un grupo triazolilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida típicamente involucra múltiples pasos. Un método común involucra la reacción de cloruro de 4-bromobencilo con piridina-3-tiol en presencia de una base para formar un intermedio. Este intermedio luego se hace reaccionar con 1H-1,2,4-triazol-5-tiol bajo condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se usan a menudo.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio o terc-butóxido de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-(4-Bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-Bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y dianas exactas dependen de la aplicación específica y son objeto de investigación continua.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-Clorofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida
- N-(4-Fluorofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida
Unicidad
N-(4-Bromofenil)-2-((3-(piridin-3-il)-1H-1,2,4-triazol-5-il)tio)acetamida es única debido a la presencia del átomo de bromo, que puede influir en su reactividad y actividad biológica. Esto la hace diferente de sus análogos clorados o fluorados.
Propiedades
Fórmula molecular |
C15H12BrN5OS |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)18-13(22)9-23-15-19-14(20-21-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
Clave InChI |
CJXWONIACMEUMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


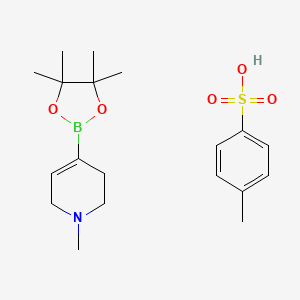
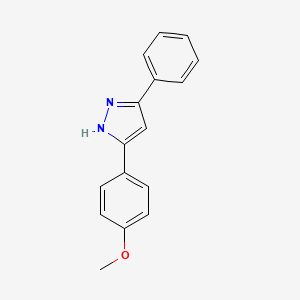

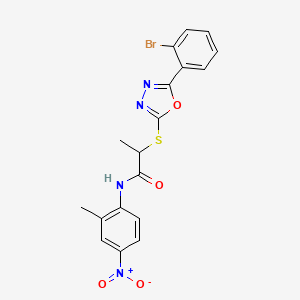
![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
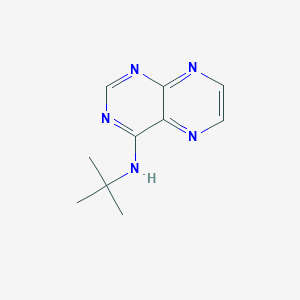
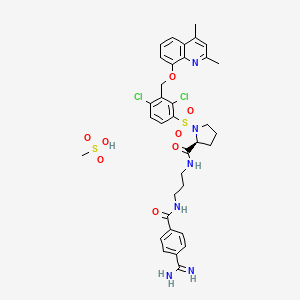
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
